molecular formula C10H12N4O4 B14903181 1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one

1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one

Cat. No.: B14903181
M. Wt: 252.23 g/mol
InChI Key: WWINVUWXQSRLTP-UHFFFAOYSA-N
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Description

1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one is a synthetic organic compound characterized by its unique structure, which includes a nitro-substituted pyrrole ring and a diazepanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines, alcohols, bases like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(4-amino-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one: Characterized by its unique combination of a nitro-substituted pyrrole ring and a diazepanone moiety.

    4-nitro-1H-pyrrole-2-carbonyl chloride: A key intermediate in the synthesis of the target compound.

    1-methyl-4-nitro-1H-pyrrole-2-carbonyl chloride: Another related compound with a similar structure but different substituents.

Uniqueness

This compound stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its combination of a nitro group and a diazepanone ring makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one

InChI

InChI=1S/C10H12N4O4/c15-9-1-3-13(4-2-11-9)10(16)8-5-7(6-12-8)14(17)18/h5-6,12H,1-4H2,(H,11,15)

InChI Key

WWINVUWXQSRLTP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCNC1=O)C(=O)C2=CC(=CN2)[N+](=O)[O-]

Origin of Product

United States

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